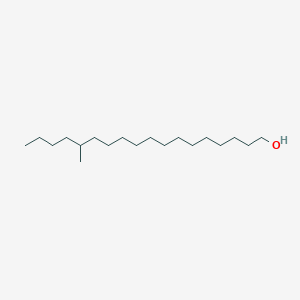
14-Methyloctadecan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Methyloctadecan-1-OL is a long-chain primary fatty alcohol with a hydroxy function at the first carbon of an unbranched saturated chain of 18 carbon atomsThis compound is commonly used in various industrial applications, including lubricants, resins, perfumes, and cosmetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 14-Methyloctadecan-1-OL can be achieved through various methods. One efficient approach involves the asymmetric synthesis from a key intermediate, ®-4-benzyloxy-2-methylbutan-1-ol, and 1,11-undecanediol. The process includes selective benzylation, iodination, and transformation into a phosphonium salt, followed by a Wittig reaction to construct the carbon skeleton .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of stearic acid or certain fats. This method is widely used due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
14-Methyloctadecan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 14-methyloctadecanoic acid.
Reduction: Formation of 14-methyloctadecane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
14-Methyloctadecan-1-OL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential neuroprotective effects in cerebral ischemic injury.
Industry: Utilized in the production of lubricants, resins, perfumes, and cosmetics.
Wirkmechanismus
The mechanism of action of 14-Methyloctadecan-1-OL involves its interaction with biological membranes and metabolic pathways. It acts as an emollient, emulsifier, and thickener in various formulations. In neuroprotective applications, it prevents cerebral ischemic damage through the down-regulation of calpain-mediated STEP cleavage and activation of p38 MAPK .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecan-1-OL: A long-chain primary fatty alcohol with similar properties and applications.
16-Methyloctadecan-1-OL: Another methylated derivative with comparable uses.
Uniqueness
14-Methyloctadecan-1-OL is unique due to its specific methylation pattern, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of sex pheromones for pest control .
Eigenschaften
CAS-Nummer |
2490-02-0 |
|---|---|
Molekularformel |
C19H40O |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
14-methyloctadecan-1-ol |
InChI |
InChI=1S/C19H40O/c1-3-4-16-19(2)17-14-12-10-8-6-5-7-9-11-13-15-18-20/h19-20H,3-18H2,1-2H3 |
InChI-Schlüssel |
AEDNWBJGPVBACN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)CCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



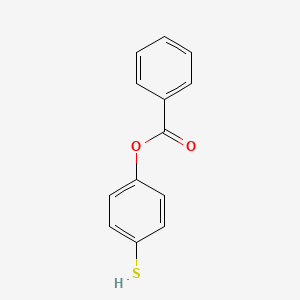
![5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14738757.png)
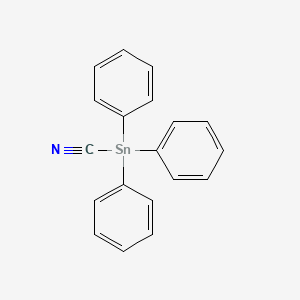
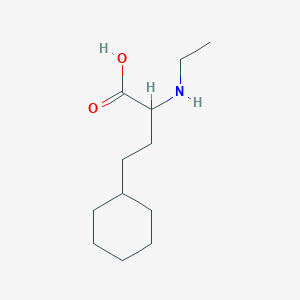
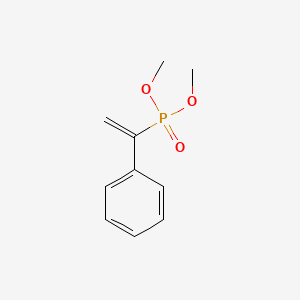
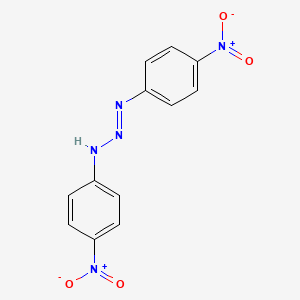
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)
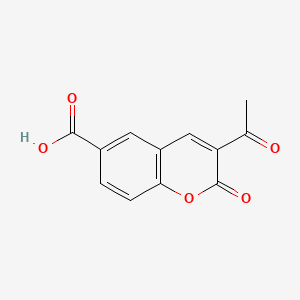

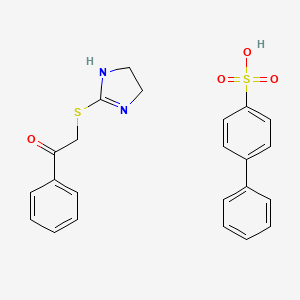
![2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid](/img/structure/B14738829.png)
![Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate](/img/structure/B14738834.png)
